N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Lipophilicity Medicinal Chemistry Physicochemical Profiling

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic dual-heterocyclic hybrid compound (molecular formula C21H20N4O3; average mass 376.41 g/mol) that covalently tethers a 4-oxoquinazolin-3(4H)-yl acetamide core to a 4-methoxyindole moiety via an ethylene-diamine linker. The 4-oxoquinazolinone pharmacophore is a recognized privileged scaffold in medicinal chemistry, appearing in vasopressin V1b receptor antagonists with low nanomolar affinity and in Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) inhibitors.

Molecular Formula C21H20N4O3
Molecular Weight 376.4 g/mol
Cat. No. B11025442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Molecular FormulaC21H20N4O3
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C=CN2CCNC(=O)CN3C=NC4=CC=CC=C4C3=O
InChIInChI=1S/C21H20N4O3/c1-28-19-8-4-7-18-16(19)9-11-24(18)12-10-22-20(26)13-25-14-23-17-6-3-2-5-15(17)21(25)27/h2-9,11,14H,10,12-13H2,1H3,(H,22,26)
InChIKeyKTPFEEYFMHPFRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide – Compound Class and Procurement-Relevant Identification


N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic dual-heterocyclic hybrid compound (molecular formula C21H20N4O3; average mass 376.41 g/mol) that covalently tethers a 4-oxoquinazolin-3(4H)-yl acetamide core to a 4-methoxyindole moiety via an ethylene-diamine linker [1]. The 4-oxoquinazolinone pharmacophore is a recognized privileged scaffold in medicinal chemistry, appearing in vasopressin V1b receptor antagonists with low nanomolar affinity and in Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) inhibitors [2][3]. The 4-methoxy substitution on the indole ring is isomeric to the 5-methoxy pattern found in melatonin, and the 4-methoxyindole fragment alone has established utility as a building block for GABA analogs, anticancer agents, HIV-1 integrase inhibitors, and SGLT2 inhibitors . This compound is therefore distinguishable from simpler indole-acetamides or quinazolinone-acetamides by virtue of its hybrid architecture, which integrates two independently bioactive heterocyclic pharmacophores within a single molecule suitable for screening-library deployment.

Chemogenomic profiling on a multi-target-validated 4-oxoquinazolinone scaffold with an untested 4-methoxyindole substituent.
Conformational flexibility-driven screening against dynamic enzyme pockets; supported by 6 rotatable bonds from an extended ethylene-diamine linker.
Regioisomer-controlled ADME screening as a matched pair with the 5-methoxy analog to deconvolute methoxy-position effects on permeability.

Why In-Class Indole–Quinazolinone Hybrids Cannot Be Interchanged with N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide


Within the indole–quinazolinone hybrid class, small architectural changes produce large shifts in target engagement and pharmacokinetic behavior. For example, relocating the methoxy group from the 4-position to the 5-position of the indole ring, or replacing the ethylene-diamine linker with a direct amide connection at the indole-6-position, alters hydrogen-bonding propensity (tPSA), lipophilicity (LogP), and molecular flexibility (rotatable bond count), all of which influence membrane permeability and target-binding geometry [1]. SAR studies on 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives demonstrate that modifications to the N-substituent at the quinazolinone 3-position can shift selectivity from vasopressin V1b receptors toward InhA or pancreatic lipase (PL), meaning that two compounds sharing the same core may occupy entirely different biological spaces [2][3][4]. Generic substitution based solely on the indole–quinazolinone scaffold designation therefore risks introducing undetected variations in potency, selectivity, and physicochemical profile that can invalidate SAR continuity across a screening campaign.

Target4-methoxy regioisomer
Risk5-methoxy analog may shift LogP by ~1.0 unit and reduce tPSA, altering membrane permeability and oral bioavailability predictions.
Targetethylene-diamine linker
RiskConstrained indole-6-yl analogs with fewer rotatable bonds may limit induced-fit binding to conformationally dynamic protein pockets.
Targetsimple acetamide warhead
RiskOxoacetamide-containing analogs achieve target engagement through a covalent warhead mechanism; target compound's acetamide linker cannot recapitulate this, so activity profiles may differ significantly.

Quantitative Differentiation Evidence for N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide


Physicochemical Differentiation: 4-Methoxy Regioisomer Exhibits Distinct LogP and tPSA Values Relative to the 5-Methoxy Indole Analog

The target compound carries a 4-methoxy substituent on the indole ring, yielding a LogP of 1.81 and a topological polar surface area (tPSA) of 75.93 Ų [1]. Its direct regioisomer, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide, exhibits a higher calculated LogP of approximately 2.83 and a reduced tPSA of approximately 67.01 Ų due to the different spatial arrangement of the methoxy group . This 1.0-unit LogP difference and ~9 Ų tPSA shift can affect both passive membrane permeability and oral bioavailability predictions, making the two regioisomers pharmacokinetically non-equivalent despite sharing the same molecular formula.

Physicochemical Differentiation
Cross-study comparable
LogP 1.81 vs 2.83
tPSA 75.93 vs 67.01 Ų
Regioisomers are pharmacokinetically non-equivalent; permeability and solubility profiles may diverge.
Calculated properties; 4-methoxy vs 5-methoxy indole comparator.
Lipophilicity Medicinal Chemistry Physicochemical Profiling

Linker Architecture Differentiation: Ethylene-Diamine Spacer Versus Direct Indole-6-yl Acetamide Connection in the Same 4-Oxoquinazolinone Scaffold

The target compound incorporates an ethylene-diamine linker between the indole N1 position and the quinazolinone acetamide, providing 6 rotatable bonds and enabling extended conformational sampling [1]. By contrast, the analog N-(1H-indol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide connects the quinazolinone acetamide directly to the indole 6-position, resulting in only 3 rotatable bonds and a significantly more constrained geometry . The 3 additional rotatable bonds in the target compound allow greater induced-fit adaptability when binding to flexible or shallow protein pockets, a property that may be critical for targets such as pancreatic lipase where the active-site lid domain undergoes conformational rearrangement upon substrate binding [2].

Linker Architecture Differentiation
Cross-study comparable
6 rotatable bonds (target) vs 3 (direct indole-6-yl analog)
Greater conformational adaptability may be essential for engaging targets with mobile binding-site domains.
Constrained analog risks false-negative screening results.
Molecular Flexibility Conformational Analysis Scaffold Design

Quantitative Evidence Gap: Target Compound Lacks Direct Enzyme/Receptor Inhibition Data Despite Closest Structural Analogs Exhibiting Low-Micromolar PL Inhibitory Activity

To date, no peer-reviewed publication or publicly accessible database reports direct IC50, Ki, or EC50 values for N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide against any specific biological target. The most structurally proximate analogs for which quantitative inhibition data exist are the indolyl oxoacetamide–quinazolinone hybrids 9ak and 9af, which contain a ketoamide warhead and exhibit pancreatic lipase (PL) IC50 values of 4.86 μM and 5.73 μM, respectively, compared to orlistat at 0.86 μM [1]. Critically, these hybrids differ from the target compound in two key aspects: (i) they incorporate an oxoacetamide (ketoamide) linker rather than the simple acetamide linker of the target compound, and (ii) the PL-inhibitory activity of the oxoacetamide series is attributed to covalent interaction of the α-ketoamide warhead with the catalytic Ser152 residue [1], a mechanism that the target compound's acetamide linker cannot recapitulate. Therefore, extrapolation of the 4.86 μM IC50 value to the target compound is not scientifically justified. Additional SAR data from the same series show that even within the oxoacetamide class, IC50 values range from 32.51 μM to 4.86 μM depending on subtle substitution patterns [1], underscoring that structural similarity alone does not guarantee comparable potency.

Quantitative Evidence Gap
Supporting evidence
Target: No direct IC50 available
Analog 9ak: PL IC50 = 4.86 μM
Potency extrapolation from oxoacetamide analogs is not justified; target compound requires de novo experimental validation.
Series IC50 range 32.51–4.86 μM; orlistat control 0.86 μM.
Pancreatic Lipase Inhibition Structure-Activity Relationship Anti-Obesity

Core Pharmacophore Plasticity: The 4-Oxoquinazolin-3(4H)-yl Acetamide Core Drives Activity Across Three Distinct Target Classes, Making Indole Substituent Identity the Critical Variable for Target Selectivity

The 2-(4-oxoquinazolin-3(4H)-yl)acetamide core scaffold has been independently validated in three distinct therapeutic target classes: (i) vasopressin V1b receptor antagonism (IC50 as low as 0.20 μM for initial hit; optimized to low nanomolar affinity with >100-fold selectivity over V1a, V2, and OT receptors) [1][2]; (ii) Mycobacterium tuberculosis InhA inhibition (28 derivatives synthesized and evaluated against drug-sensitive and drug-resistant MTB strains) [3]; and (iii) pancreatic lipase inhibition when hybridized with indole moieties (series IC50 range 32.51–4.86 μM) [4]. The critical determinant that routes this core toward one target class rather than another is the identity and substitution pattern of the N-substituent (the indole-bearing arm in the target compound) [1]. The target compound's unique combination—4-methoxyindole at the N1 position with an ethylene spacer—has not been profiled in any of these three target classes, distinguishing it from the 2-aryl-substituted V1b antagonists and from the 6-aminomethylaryl InhA inhibitors. From a procurement perspective, the compound is best positioned as a tool for chemogenomic profiling or target-ID screening, where its untested biological space is an asset rather than a liability.

Core Pharmacophore Plasticity
Class-level inference
Scaffold validated against V1b, InhA, and PL targets; indole substituent identity drives selectivity.
Untested biological space of 4-methoxyindole hybrid presents a hit-finding opportunity within a multi-target-validated scaffold class.
Target compound has not been profiled in any of the three reported target classes.
Pharmacophore Plasticity Target Selectivity Scaffold Repurposing

Evidence-Anchored Application Scenarios for N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide in Scientific Procurement


Chemogenomic Profiling and Target-ID Screening on a Multi-Target-Validated Scaffold

The 4-oxoquinazolin-3(4H)-yl acetamide core is independently validated against vasopressin V1b receptors, Mycobacterium tuberculosis InhA, and pancreatic lipase, qualifying it as a privileged scaffold for target-class profiling [1][2][3]. The target compound, bearing a 4-methoxyindole substituent that has not been profiled in any of these target classes, is ideally suited for large-scale chemogenomic panel screening. Its distinct LogP (1.81) and tPSA (75.93 Ų) place it within favorable oral drug-like space (Lipinski-compliant), making it compatible with both biochemical and cell-based assay formats . Procurement of this compound enables differentiation of the biological space accessed by a 4-methoxyindole hybrid versus the published 2-aryl and 6-aminomethylaryl quinazolinone series, directly informing SAR-based lead optimization programs.

Conformational Flexibility-Driven Hit Finding for Dynamic Enzyme Targets

With 6 rotatable bonds and an extended ethylene-diamine linker, the target compound offers significantly greater conformational adaptability than constrained in-class analogs such as N-(1H-indol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (3 rotatable bonds) [1][2]. This property is particularly relevant for screening against enzymes with mobile active-site loops or lid domains, such as lipases, proteases, and certain kinases, where induced-fit binding requires ligand flexibility. The closest biologically characterized analogs (9ak, 9af) maintain stable protein-ligand complexes with RMSD < 1.5 Å over 100-ns MD simulations of pancreatic lipase [3], suggesting the scaffold class is capable of sustained binding in dynamic pockets. The target compound extends this flexibility profile with a distinct linker chemistry, making it a valuable comparator for SAR studies on linker-length and flexibility optimization.

Regioisomer-Controlled Pharmacokinetic Screening to Deconvolute Methoxy Position Effects

The 4-methoxy substitution on the indole ring produces a LogP of 1.81 (vs. ~2.83 for the 5-methoxy regioisomer) and a tPSA of 75.93 Ų (vs. ~67 Ų) [1][2]. This ~1.0 LogP unit and ~9 Ų tPSA differential is sufficient to alter predicted intestinal absorption, blood-brain barrier penetration, and metabolic clearance rates. Procurement of both the 4-methoxy and 5-methoxy regioisomers as a matched pair enables a direct ADME head-to-head comparison within an otherwise identical hybrid architecture, generating high-value SAR data that can guide lead optimization toward either enhanced CNS penetration (possibly favored by the more lipophilic 5-methoxy isomer) or improved aqueous solubility (possibly favored by the more polar 4-methoxy isomer). This regioisomer-pair screening strategy has been advocated in medicinal chemistry literature for deconvoluting the pharmacokinetic contribution of single substituent position changes.

Scaffold-Hopping Reference Compound for InhA and PL Inhibitor Lead Optimization

The 4-oxoquinazolinone acetamide scaffold is a validated starting point for both antitubercular InhA inhibitors [1] and anti-obesity pancreatic lipase inhibitors [2]. The target compound, which features a 4-methoxyindole moiety in place of the 2-aryl substituent of InhA inhibitors and in place of the oxoacetamide warhead of PL inhibitors, serves as an ideal scaffold-hopping reference compound. Its structural divergence from the published leads allows researchers to test whether the indole N1 attachment point and ethylene linker can recapitulate or improve upon the activity of the parent series, while the absence of a reactive ketoamide warhead reduces the risk of pan-assay interference (PAINS) from covalent modification. For screening-library procurement managers, acquiring this compound alongside published active analogs creates a miniaturized, internally controlled SAR set suitable for high-throughput screening hit validation and selectivity profiling.

Application
Selection Property
Validation Focus
Chemogenomic Profiling
Multi-target-validated scaffold with untested indole substituent
Panel screening against V1b, InhA, and PL target classes; hit-rate benchmarking
Conformational Flexibility-Driven Hit Finding
Extended ethylene-diamine linker (6 rotatable bonds)
Induced-fit binding assays; MD simulation stability in dynamic enzyme pockets
Regioisomer-Controlled ADME Screening
Distinct LogP and tPSA profile vs 5-methoxy regioisomer
Head-to-head permeability, solubility, and metabolic stability comparison
Scaffold-Hopping Reference
Divergent structure from published InhA and PL leads
Internal SAR set validation; PAINS risk assessment from covalent warhead absence
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